N-(3-Fluoropropyl)thietan-3-amine

Description

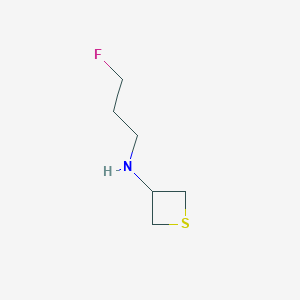

N-(3-Fluoropropyl)thietan-3-amine is a fluorinated amine derivative characterized by a thietane (three-membered sulfur-containing ring) and a 3-fluoropropyl substituent. This compound has garnered significant interest in neuroscience and radiopharmaceutical research due to its structural role in dopamine transporter (DAT) and serotonin transporter (SERT) ligands. Notably, its fluoropropyl chain enhances lipophilicity, facilitating blood-brain barrier penetration, which is critical for central nervous system (CNS) imaging agents. For example, 2β-carbomethoxy-3β-(4-iodophenyl)-N-(3-fluoropropyl)nortropane (FP-CIT), a derivative of this compound, is widely used in single-photon emission computed tomography (SPECT) to assess dopaminergic neurodegeneration in Parkinsonian syndromes .

Properties

Molecular Formula |

C6H12FNS |

|---|---|

Molecular Weight |

149.23 g/mol |

IUPAC Name |

N-(3-fluoropropyl)thietan-3-amine |

InChI |

InChI=1S/C6H12FNS/c7-2-1-3-8-6-4-9-5-6/h6,8H,1-5H2 |

InChI Key |

FEPSYSLVNFYNCR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CS1)NCCCF |

Origin of Product |

United States |

Preparation Methods

Fluorination of Hydroxypropyl Precursors

A common approach to introduce the fluoropropyl group is via deoxofluorination of hydroxypropyl precursors. For example, starting from 3-hydroxypropyl-thietan-3-amine or related azetidine analogs, reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor can be used to replace the hydroxyl group with fluorine, yielding the 3-fluoropropyl derivative.

This method is supported by analogous syntheses of 3-(1-fluoropropyl)azetidine, where the hydroxylated precursor undergoes deoxofluorination to yield the fluorinated compound with good selectivity and yield.

Nucleophilic Substitution Using Fluoropropyl Halides

Alternatively, the N-(3-fluoropropyl) substitution can be achieved by nucleophilic substitution of the thietan-3-amine with 3-fluoropropyl halides (e.g., 3-fluoropropyl bromide or chloride). This reaction typically requires:

- A base to deprotonate the amine and enhance nucleophilicity.

- An inert atmosphere (argon or nitrogen) to prevent side reactions.

- Controlled temperature to optimize yield and minimize side products.

This method is widely used for alkylation of amines with fluorinated alkyl halides and is adaptable to thietane amines.

Representative Preparation Procedure

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Synthesis of thietan-3-amine | Cyclization of 3-mercaptopropylamine or related precursors under basic conditions | Formation of thietane ring with free amine |

| 2 | Reaction with 3-fluoropropyl halide (e.g., 3-fluoropropyl bromide) in presence of base (e.g., K2CO3) | N-alkylation of thietan-3-amine | Formation of this compound |

| Alternative Step 2 | Deoxofluorination of 3-hydroxypropyl-thietan-3-amine using DAST or Deoxo-Fluor | Replacement of hydroxyl with fluorine | Formation of this compound |

Reaction Conditions and Optimization

- Solvents: Polar aprotic solvents such as acetonitrile, DMF, or DMSO are preferred for nucleophilic substitution reactions.

- Temperature: Mild heating (40–80 °C) is often sufficient; excessive heat may cause ring opening or decomposition.

- Atmosphere: Inert atmosphere (argon or nitrogen) is recommended to avoid oxidation or moisture-sensitive side reactions.

- Purification: Standard chromatographic techniques or recrystallization are used to isolate the pure product.

Research Findings and Yields

- Deoxofluorination methods typically provide high regioselectivity and yields ranging from 60% to 85% for fluoropropyl amines in related systems.

- N-alkylation with fluoropropyl halides yields depend on the base and solvent but generally range from 50% to 75% after purification.

- Side reactions such as elimination or ring opening are minimized by controlling reaction time and temperature.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|---|

| Deoxofluorination | 3-Hydroxypropyl-thietan-3-amine | DAST, Deoxo-Fluor | High selectivity, direct fluorination | Requires sensitive reagents, moisture sensitive | 60–85 |

| Nucleophilic Substitution | Thietan-3-amine + 3-fluoropropyl halide | 3-Fluoropropyl bromide, base (K2CO3) | Straightforward, scalable | Possible side reactions, moderate yield | 50–75 |

| Cyclization + Alkylation | 3-Mercaptopropylamine | Base, halide, sulfur source | Access to thietane ring and substitution | Multi-step, longer synthesis | Variable |

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoropropyl)thietan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to the corresponding thiol or thioether.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted thietanes depending on the nucleophile used.

Scientific Research Applications

N-(3-Fluoropropyl)thietan-3-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds.

Biology: The compound is used in studies involving sulfur metabolism and enzyme interactions.

Medicine: Research on potential therapeutic agents, particularly in the development of drugs targeting sulfur-containing biomolecules.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-Fluoropropyl)thietan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The fluoropropyl group enhances its binding affinity and specificity, while the thietane ring provides stability and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The pharmacological and imaging properties of N-(3-Fluoropropyl)thietan-3-amine are best understood through comparisons with structurally related compounds. Key analogues include:

Pharmacokinetic and Diagnostic Performance

- FP-CIT vs. β-CIT: FP-CIT exhibits faster brain uptake (peak at 3–4 hours post-injection) compared to β-CIT (peak at 24 hours), enabling shorter imaging protocols . However, β-CIT has broader affinity for both DAT and SERT, making it useful for dual transporter studies . Sensitivity for Lewy body dementia: FP-CIT SPECT (90%) vs. β-CIT (85%) . Specificity: FP-CIT (76%) underperforms β-CIT (92%) due to off-target binding in non-Lewy body dementia cases .

FP-CIT vs. 3β-(4-Methylthiophenyl)tropane (7a) :

While 7a shows superior selectivity for serotonin transporters (5-HTT/NET ratio >300), FP-CIT’s fluoropropyl group improves CNS bioavailability, making it more suitable for in vivo imaging .

Research Findings and Clinical Implications

- FP-CIT in Parkinsonian Syndromes :

FP-CIT SPECT distinguishes Lewy body dementia from Alzheimer’s disease with 90% sensitivity but lower specificity (76%) due to DAT loss in atypical Parkinsonian disorders . - Impact of Fluorine Substituent: The 3-fluoropropyl group in FP-CIT reduces nonspecific binding compared to non-fluorinated analogues, enhancing signal-to-noise ratios in imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.